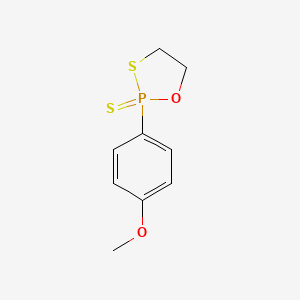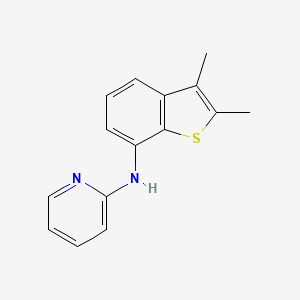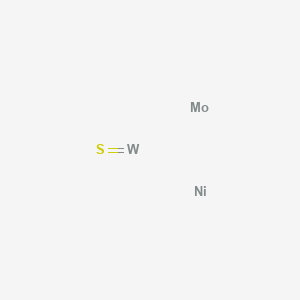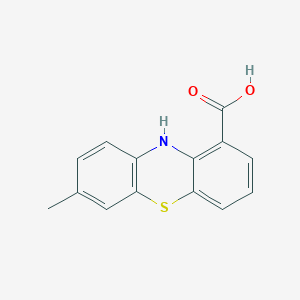
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxathiaphospholane-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxathiaphospholane-2-thione is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a 1,3,2lambda~5~-oxathiaphospholane ring, which is a five-membered ring containing phosphorus, sulfur, and oxygen atoms. The compound also features a 4-methoxyphenyl group attached to the phosphorus atom. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxathiaphospholane-2-thione typically involves the reaction of 4-methoxyphenylphosphorodichloridate with a thiol compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product. Purification steps, such as recrystallization or chromatography, are employed to remove any impurities and obtain the compound in its pure form.
化学反応の分析
Types of Reactions
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxathiaphospholane-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or other substituents are replaced by different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. These reactions are typically carried out in solvents such as acetonitrile or dichloromethane.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like triethylamine or sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions result in the replacement of the methoxy group with the nucleophile, forming various substituted derivatives.
科学的研究の応用
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxathiaphospholane-2-thione has several scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of phosphorus-sulfur bonds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, the compound is investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways involving phosphorus and sulfur-containing compounds.
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Industry: In industrial applications, the compound is used in the synthesis of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
The mechanism of action of 2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxathiaphospholane-2-thione involves its interaction with molecular targets through its reactive phosphorus and sulfur atoms. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The specific pathways and molecular targets depend on the context of its use, such as in enzyme inhibition studies or drug development.
類似化合物との比較
Similar Compounds
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxathiaphospholane-2-oxide: This compound is similar in structure but contains an oxygen atom instead of a sulfur atom in the ring.
4-Methoxyphenylphosphorodichloridate: A precursor in the synthesis of the target compound, it contains two chlorine atoms attached to the phosphorus atom.
2-(4-Methoxyphenyl)-1,3,2lambda~5~-dioxaphospholane: This compound has two oxygen atoms in the ring instead of sulfur and oxygen.
Uniqueness
2-(4-Methoxyphenyl)-1,3,2lambda~5~-oxathiaphospholane-2-thione is unique due to the presence of both phosphorus and sulfur atoms in its ring structure This combination imparts specific reactivity and properties that are not observed in compounds with only oxygen or sulfur atoms
特性
CAS番号 |
928793-08-2 |
|---|---|
分子式 |
C9H11O2PS2 |
分子量 |
246.3 g/mol |
IUPAC名 |
2-(4-methoxyphenyl)-2-sulfanylidene-1,3,2λ5-oxathiaphospholane |
InChI |
InChI=1S/C9H11O2PS2/c1-10-8-2-4-9(5-3-8)12(13)11-6-7-14-12/h2-5H,6-7H2,1H3 |
InChIキー |
VSDBEBOEUIBCBF-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)P2(=S)OCCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4R)-2-[6-(Dodecyloxy)naphthalen-2-yl]-4-ethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14185185.png)

![{[(2R)-1-(Benzyloxy)-3-chloropropan-2-yl]oxy}(trimethyl)silane](/img/structure/B14185197.png)

![(3S)-3-Methyl-6-[(trimethylsilyl)methyl]hepta-4,6-dien-1-ol](/img/structure/B14185219.png)
![4-[4-[(4-Ethenylphenyl)methoxy]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B14185227.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4,6-dichloroquinazoline](/img/structure/B14185231.png)
![Propyl (1S,2S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14185232.png)




